molecular formula C16H17F2N3O3 B3014878 Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate CAS No. 1181530-36-8

Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate

Cat. No.: B3014878
CAS No.: 1181530-36-8
M. Wt: 337.327
InChI Key: YPEPTNGPUZRDTB-UHFFFAOYSA-N
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Description

Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the benzoate core: The starting material, 2,4-difluorobenzoic acid, is esterified using methanol and a suitable acid catalyst to form methyl 2,4-difluorobenzoate.

    Introduction of the amino group: The ester is then subjected to a nucleophilic substitution reaction with an appropriate amine, such as 1-cyanocyclopentylamine, under controlled conditions to introduce the amino group.

    Carbamoylation: The resulting intermediate is further reacted with a carbamoylating agent, such as isocyanate, to form the carbamoyl group.

    Final coupling: The final step involves coupling the carbamoyl intermediate with a methylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a catalyst).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-difluorobenzoate: A simpler analog without the amino and carbamoyl groups.

    1-Cyanocyclopentylamine: A precursor used in the synthesis of the target compound.

    Methyl 5-amino-2,4-difluorobenzoate: A related compound with an amino group instead of the carbamoyl group.

Uniqueness

Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the carbamoyl and amino groups provides opportunities for further functionalization and derivatization, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 5-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-24-15(23)10-6-13(12(18)7-11(10)17)20-8-14(22)21-16(9-19)4-2-3-5-16/h6-7,20H,2-5,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEPTNGPUZRDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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